2-Nitrobenzyl alcohol

Descripción general

Descripción

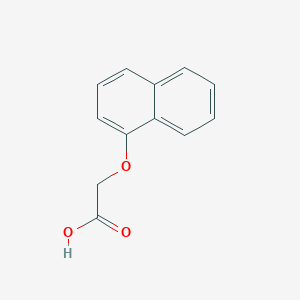

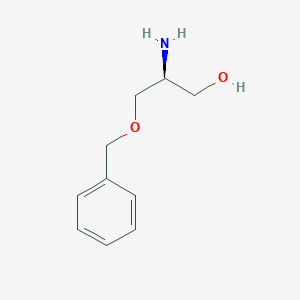

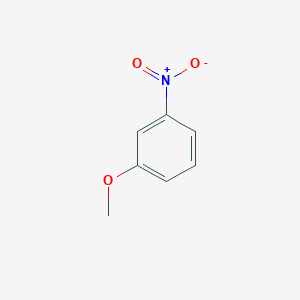

2-Nitrobenzyl alcohol, also known as (2-nitrophenyl)methanol, is an organic compound with the molecular formula C7H7NO3. It is a pale yellow crystalline solid that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and has significant applications in scientific research.

Aplicaciones Científicas De Investigación

2-Nitrobenzyl alcohol is extensively used in scientific research due to its photolabile properties. It is commonly employed as a protecting group in organic synthesis, particularly in the development of photodegradable hydrogels, photo-cleavable block copolymers, and self-assembled monolayers . Additionally, it is used in the study of photochemical reaction mechanisms and as a photosensitive reagent in various biological and chemical applications .

Mecanismo De Acción

Target of Action

The primary target of 2-Nitrobenzyl alcohol (NB) is biomolecules, specifically those containing amine groups . NB acts as a photoreactive group with amine selectivity, making it a valuable tool in the fields of drug discovery, chemical biology, and protein engineering .

Mode of Action

Upon irradiation, this compound undergoes a photochemical reaction, forming 2-nitroso hydrates through a dual proton transfer . This reaction is initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates react via two competing paths, depending on the reaction medium .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of 2-nitroso hydrates and benzisoxazolidine intermediates . In aprotic solvents and in aqueous acid and base, reaction via hydrated nitroso compounds formed by proton transfer prevails . In water, pH 3–8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates .

Result of Action

The result of this compound’s action is the formation of 2-nitroso benzaldehyde or 2-nitroso acetophenone, depending on the solvent and conditions . These products are formed with quantum yields of about 60% . This efficient photochemical reaction has potential applications in photoaffinity labeling and crosslinking of biomolecules .

Action Environment

The action of this compound is influenced by environmental factors such as the type of solvent and pH . For instance, the balance between the formation of hydrated nitroso compounds and benzisoxazolidine intermediates depends on the reaction medium . Additionally, safety data sheets suggest that this compound should be stored in a well-ventilated place and kept tightly closed , indicating that exposure to air and moisture may affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

2-Nitrobenzyl alcohol plays a crucial role in biochemical reactions, particularly in photochemical processes. It interacts with various enzymes, proteins, and biomolecules. One notable interaction is with photoreactive groups, where this compound acts as a photoreactive group with amine selectivity . This interaction is essential for photoaffinity labeling and crosslinking of biomolecules, making it valuable in drug discovery, chemical biology, and protein engineering .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Upon irradiation, this compound undergoes photochemical reactions that lead to the formation of 2-nitroso benzaldehyde . This reaction can affect cellular functions by altering the levels of reactive oxygen species (ROS) and influencing cell signaling pathways. Additionally, the compound’s ability to release bioactive molecules upon light exposure makes it a valuable tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its photochemical properties. Upon exposure to light, this compound undergoes a photoreaction that results in the formation of 2-nitroso benzaldehyde . This reaction is initiated by an intramolecular 1,5-H shift, leading to the formation of aci-nitro protomers as primary photoproducts . These intermediates can further react to form nitroso hydrates or cyclize to benzisoxazolidine intermediates, depending on the reaction medium .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and the reaction medium. Studies have shown that this compound can form 2-nitroso benzaldehyde with quantum yields of about 60% upon irradiation . The transient intermediates formed during this process can be identified using techniques like time-resolved infrared spectroscopy (TRIR) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be used for controlled photorelease of bioactive molecules, while higher doses may lead to toxic or adverse effects. The threshold effects and toxicity levels of this compound in animal models are essential considerations for its application in biochemical research .

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation to 2-nitrosobenzaldehyde. This process is facilitated by enzymes such as 2-nitrotoluene dioxygenase (2NTDO), which catalyzes the oxidation of 2-nitrotoluene to this compound . The resulting this compound can then undergo further photochemical reactions to form 2-nitroso benzaldehyde .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s solubility in water and other solvents also influences its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-nitrobenzaldehyde using sodium borohydride or other reducing agents. Another method includes the hydrolysis of 2-nitrobenzyl bromide in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of 2-nitrotoluene followed by hydrolysis. The process involves the use of bromine and a catalyst such as azo-bis alkyl nitrile to generate 2-nitrobenzyl bromide, which is then hydrolyzed to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrobenzyl alcohol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group, forming 2-aminobenzyl alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and sodium hydroxide.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Various halogenating agents and bases.

Major Products Formed:

Oxidation: 2-Nitrobenzaldehyde.

Reduction: 2-Aminobenzyl alcohol.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Comparación Con Compuestos Similares

- 4-Nitrobenzyl alcohol

- 2-Aminobenzyl alcohol

- 4,5-Dimethoxy-2-nitrobenzyl alcohol

Comparison: 2-Nitrobenzyl alcohol is unique due to its specific photolabile properties, which make it particularly useful in applications requiring controlled release or activation upon exposure to light. In contrast, similar compounds like 4-nitrobenzyl alcohol and 2-aminobenzyl alcohol may have different reactivity and applications due to variations in their functional groups and molecular structures .

Propiedades

IUPAC Name |

(2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRBVBFLFQKBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210101 | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream powder; [Alfa Aesar MSDS] | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000858 [mmHg] | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-25-9 | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M66390M78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Nitrobenzyl alcohol?

A1: The molecular formula of this compound is C7H7NO3, and its molecular weight is 153.13 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to characterize this compound. These techniques provide valuable information about the molecule's vibrational modes and structural features. []

Q3: What is the significance of the photochemical properties of this compound?

A3: this compound exhibits interesting photochemical behavior, particularly its conversion to 2-nitrosobenzaldehyde upon irradiation. This photoconversion involves the formation of an aci-nitro intermediate and can proceed through different mechanistic pathways depending on the solvent. [, , , ]

Q4: Can electron beam irradiation be used to functionalize mesoporous materials with this compound?

A4: Yes, electron beam irradiation has been successfully employed to functionalize mesoporous silica (MCM-41) and titanium dioxide (TiO2) with this compound. This method offers advantages over traditional chemical methods, such as higher reaction speed and lower chemical contamination. [, ]

Q5: How does this compound react with trifluoromethanesulfonic acid?

A5: In the presence of trifluoromethanesulfonic acid at 90 °C, this compound undergoes a complex reaction sequence to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate. This transformation involves the formation of intermediates such as the C-protonated conjugate acid of anthranil N-oxide and 2-nitrosobenzaldehyde. []

Q6: Can this compound be used as a starting material for the synthesis of quinolines?

A6: Yes, this compound serves as a valuable precursor in various quinoline synthesis methods. For instance, it can react with formic acid and alcohols in an iron-catalyzed redox condensation reaction to yield substituted quinolines. [] Additionally, ruthenium-catalyzed reactions of this compound with secondary alcohols have also proven effective for quinoline synthesis. []

Q7: What is the role of this compound in the synthesis of quinazolinones?

A7: this compound reacts with tetrahydroisoquinolines in a metal-free process to afford quinazolinones. This method demonstrates tolerance to a variety of functional groups, highlighting its versatility in synthetic chemistry. []

Q8: Can this compound derivatives be used for photodirected oligonucleotide detritylation?

A8: Yes, researchers have investigated substituted 2-nitrobenzyltrichloroacetate esters, derived from this compound, for photodirected oligonucleotide detritylation in solid films. These esters function as photoacid generators, releasing trichloroacetic acid upon irradiation, which facilitates the detritylation process. The efficiency of this process is influenced by the substituents on the 2-nitrobenzyl ring and the presence of polymers in the film. []

Q9: How is this compound employed in the development of drug delivery systems?

A9: this compound finds application in creating stimuli-responsive drug delivery systems due to its photocleavable nature. For example, researchers have incorporated this compound as a linker in the synthesis of thermo-responsive and photo-cleavable block copolymers. These copolymers form micelles that can release encapsulated drugs in response to specific stimuli, such as light and temperature changes. [, , , , ]

Q10: What are the major metabolic pathways of 2,4-dinitrotoluene (2,4-DNT) involving this compound derivatives?

A10: In rats, 2,4-DNT is metabolized to 2,4-dinitrobenzyl alcohol (2,4-DNB), which is further converted to 2,4-dinitrobenzyl glucuronide (2,4-DNB-G) and excreted in bile. Intestinal microflora then transform 2,4-DNB-G back to 2,4-DNB, along with other metabolites like 4-amino-2-nitrobenzyl alcohol and 2-amino-4-nitrobenzyl alcohol. [, ]

Q11: What is the significance of the metabolic pathway of 2,4-DNT involving this compound derivatives in terms of mutagenicity?

A11: The metabolic conversion of 2,4-DNT to 2,4-DNB and its subsequent oxidation to 2,4-dinitrobenzaldehyde is significant because 2,4-dinitrobenzaldehyde is a potent mutagen. The formation of this mutagenic metabolite highlights potential health risks associated with 2,4-DNT exposure. [, ]

Q12: Are there differences in the metabolism of nitrotoluene isomers?

A12: Yes, studies using rat hepatocytes show that while all three nitrotoluene isomers (2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene) are metabolized to their corresponding benzyl alcohols, significant differences exist in the subsequent metabolism of these benzyl alcohols. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.